molecular formula C21H21F3N2OS B2486057 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226427-78-6

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2486057
CAS No.: 1226427-78-6
M. Wt: 406.47
InChI Key: NMUPQXAMSUBYDK-UHFFFAOYSA-N
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Description

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic small molecule based on a substituted imidazole scaffold, intended for research and development purposes. This compound features a 1,4-disubstituted imidazole core, a structure of high interest in medicinal chemistry and agrochemical research. Its molecular architecture includes a 4-methoxyphenyl group at the 5-position and a 3-(trifluoromethyl)phenyl group at the 1-position of the imidazole ring, which are common pharmacophores known to influence bioavailability and target binding . The key 2-(isobutylthio) moiety is a notable structural feature shared with other biologically active compounds, suggesting potential for investigating structure-activity relationships (SAR) . Substituted imidazoles with similar structural elements, such as aryl and alklythio substitutions, have been reported in patent literature to exhibit insecticidal and acaricidal activities, indicating this compound's potential utility in the development of novel crop protection agents . Furthermore, related imidazole derivatives are investigated as modulators of various kinase targets, which are implicated in a range of disease pathways . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2OS/c1-14(2)13-28-20-25-12-19(15-7-9-18(27-3)10-8-15)26(20)17-6-4-5-16(11-17)21(22,23)24/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUPQXAMSUBYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the substituents. Common synthetic routes include:

    Formation of the Imidazole Core: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of Substituents: The isobutylthio group can be introduced via a nucleophilic substitution reaction using isobutylthiol. The methoxyphenyl and trifluoromethylphenyl groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the isobutylthio group yields sulfoxides or sulfones, while substitution reactions on the aromatic rings can yield various substituted derivatives.

Scientific Research Applications

2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole
  • 2-(isobutylthio)-5-(3-trifluoromethylphenyl)-1H-imidazole

Uniqueness

The presence of both methoxyphenyl and trifluoromethylphenyl groups in 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole distinguishes it from similar compounds. These substituents contribute to its unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24F3N2OS. Its structure comprises an imidazole ring substituted with various functional groups, including a trifluoromethyl group and a methoxyphenyl moiety, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the isobutylthio group and the trifluoromethyl substitution. The synthetic route often employs methods such as nucleophilic substitution and coupling reactions to achieve the desired product in high yields.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups, such as trifluoromethyl or methoxy groups, enhances their antibacterial potency by increasing lipophilicity and improving membrane permeability .

Insecticidal Activity

Imidazole derivatives have also been evaluated for their insecticidal properties. The incorporation of methoxy groups has been shown to enhance activity against pests like Plutella xylostella and Spodoptera frugiperda. In a comparative study, compounds with similar methoxy substitutions demonstrated up to 97% mortality at specific concentrations . This suggests that the target compound may possess comparable insecticidal efficacy.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Imidazoles are known to inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
  • Receptor Modulation : The compound may interact with GABA receptors in insects, disrupting neurotransmission and leading to paralysis or death.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of imidazole derivatives found that those containing a trifluoromethyl group exhibited enhanced activity against MRSA. The structure-activity relationship (SAR) analysis indicated that the presence of both aryl rings and electron-withdrawing groups was crucial for antimicrobial potency .

Case Study 2: Insecticidal Properties

In another investigation focused on insecticidal activity, a derivative similar to the target compound was tested against Spodoptera frugiperda. Results showed significant mortality rates at low concentrations, suggesting that modifications like the isobutylthio group could further enhance efficacy against agricultural pests .

Q & A

Basic: What are the critical steps and considerations in synthesizing 2-(isobutylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole?

The synthesis typically involves a multi-step process:

Imidazole Ring Formation : Condensation of aldehydes (e.g., 4-methoxybenzaldehyde) with amines under acidic conditions to construct the core imidazole ring .

Functionalization : Sequential introduction of substituents—e.g., isobutylthio via nucleophilic substitution and trifluoromethylphenyl groups through Suzuki coupling or Ullmann reactions .

Optimization : Reaction conditions (temperature, solvent polarity, catalysts like Pd for cross-couplings) significantly impact yield. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

Purification : Chromatography (silica gel, HPLC) or recrystallization ensures purity, with TLC and NMR used to monitor intermediates .

Basic: How do spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example:
    • The singlet at δ 3.8 ppm corresponds to the methoxy group’s protons .
    • Trifluoromethyl groups show distinct ¹³C signals near δ 120–125 ppm due to CF₃ coupling .
  • IR Spectroscopy : Validate functional groups (e.g., C-S stretch at ~600–700 cm⁻¹ for the isobutylthio group) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ or methoxyphenyl moieties) .

Advanced: How can molecular docking and QSAR models elucidate the compound’s bioactivity?

  • Molecular Docking : Predict binding affinity to targets (e.g., enzymes like cytochrome P450). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions, while methoxyphenyl may engage in π-π stacking .
  • QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with observed activities (e.g., antimicrobial IC₅₀). Substituent electronic effects (CF₃ as an electron-withdrawing group) can modulate bioactivity .
  • Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition assays) to resolve discrepancies .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell line viability, solvent controls). For instance, DMSO concentration >1% may artifactually inhibit activity .
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or confounding variables (e.g., impurity levels in synthesized batches) .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods to rule out false positives .

Advanced: How can regioselective modifications enhance the compound’s pharmacological profile?

  • Directed C-H Functionalization : Use Pd catalysts to selectively introduce groups at the 4-position of the imidazole ring, preserving the isobutylthio group’s orientation .
  • Protecting Groups : Temporarily block reactive sites (e.g., thioether with Boc groups) during functionalization of the methoxyphenyl substituent .
  • SAR Analysis : Systematically replace substituents (e.g., CF₃ with Cl or Br) to identify optimal electronic and steric profiles for target binding .

Advanced: How does the electronic environment of substituents influence reactivity in cross-coupling reactions?

  • Electron-Withdrawing Groups (e.g., CF₃) : Activate the imidazole ring for nucleophilic attack at specific positions, accelerating Suzuki-Miyaura couplings .
  • Methoxyphenyl Donor Effects : Enhance electron density at the 5-position, facilitating electrophilic substitution reactions .
  • Steric Hindrance : The isobutylthio group’s bulk may limit access to certain reaction sites, necessitating optimized catalysts (e.g., bulky phosphine ligands in Pd-mediated reactions) .

Advanced: What crystallographic techniques validate the compound’s solid-state structure?

  • X-ray Diffraction : Resolve dihedral angles between substituents (e.g., methoxyphenyl and trifluoromethylphenyl groups) to confirm spatial orientation .
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., C-H⋯F between CF₃ and adjacent aromatic protons) stabilizing the crystal lattice .
  • Thermal Analysis (DSC/TGA) : Correlate melting points with purity and polymorphic forms .

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